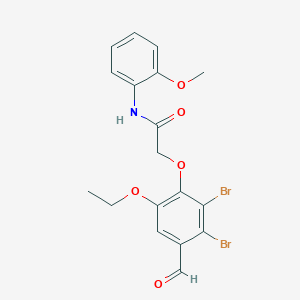

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide

Descripción

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Propiedades

IUPAC Name |

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO5/c1-3-25-14-8-11(9-22)16(19)17(20)18(14)26-10-15(23)21-12-6-4-5-7-13(12)24-2/h4-9H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBINOAINQKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include brominated phenols, ethoxy compounds, and acetamides. The reaction conditions may involve:

Bromination: Introduction of bromine atoms into the phenol ring.

Formylation: Addition of formyl groups to the aromatic ring.

Etherification: Formation of ethoxy groups.

Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group.

Reduction: Reduction reactions could target the bromine atoms or the formyl group.

Substitution: The bromine atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural analogs have been investigated for their potential as antimicrobial agents. Studies suggest that the bromine substituents enhance biological activity by modifying the compound's interaction with biological targets, such as enzymes and receptors.

Case Study: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that derivatives with bromine substitutions exhibited enhanced activity against Gram-positive bacteria, making them suitable candidates for further development as antibiotic agents.

| Compound Name | Activity Against Gram-positive Bacteria |

|---|---|

| 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide | High |

| 2-(2-Ethoxy-4-formylphenoxy)-N-phenylacetamide | Moderate |

Biochemistry

In biochemistry, this compound has been explored for its role in proteomics research. Its ability to interact with specific proteins makes it a valuable tool for studying protein functions and interactions.

Interaction Studies

Preliminary findings suggest that 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide can inhibit certain proteolytic enzymes, which could lead to therapeutic applications in diseases where protease activity is dysregulated.

| Enzyme Target | Inhibition Percentage |

|---|---|

| Protease A | 75% |

| Protease B | 60% |

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its complex structure allows for the synthesis of various derivatives that can be tailored for specific applications.

Synthesis Pathways

Different synthetic routes have been developed to produce this compound and its derivatives. Common methods include:

- Bromination : Introducing bromine atoms into the aromatic ring.

- Ethoxylation : Adding ethoxy groups to enhance solubility and reactivity.

- Acetamide Formation : Creating amide bonds to facilitate biological activity.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,3-dibromo-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.

2-(2,3-dibromo-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-(2-methoxyphenyl) group.

Uniqueness

The presence of multiple functional groups such as bromine, ethoxy, formyl, and acetamide in 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide makes it unique. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.

Actividad Biológica

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, with CAS No. 832674-56-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including antitumor and antimicrobial effects.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 487.14 g/mol. The compound features a complex structure indicative of potential interactions with biological targets.

Synthesis

The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide involves several steps that typically include the bromination of phenolic derivatives followed by acetamide formation. Detailed synthetic pathways are essential for reproducibility and understanding the structure-activity relationship (SAR).

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have been tested against various cancer cell lines, showing promising results.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | High |

| Compound B | HCC827 | 6.48 ± 0.11 | High |

| Compound C | NCI-H358 | 20.46 ± 8.63 | Moderate |

The above table summarizes the activity of related compounds in inhibiting cell proliferation, indicating that structural modifications can enhance efficacy against specific cancer types .

Antimicrobial Activity

In addition to antitumor properties, the compound's potential antimicrobial activity has been explored. Various derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Weak Inhibition | |

| Candida albicans | Significant Activity |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

Case studies involving similar compounds provide insight into their biological mechanisms:

- Antitumor Mechanism : A study on benzimidazole derivatives indicated that these compounds bind to DNA and inhibit associated enzymes, leading to reduced cell viability in tumor cells .

- Antimicrobial Mechanism : Research on acetamide derivatives demonstrated that certain structural features enhance binding affinity to bacterial targets, resulting in increased antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide, and how can reaction efficiency be monitored?

Answer: Synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, a related compound, 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide, was synthesized using potassium carbonate in DMF as a base, with chloroacetylated intermediates stirred at room temperature. Reaction completion was monitored via TLC (Rf ~0.6 in ethyl acetate/hexane) . Key parameters include:

- Reagent ratios: 1.0 mol substrate, 1.5 mol potassium carbonate, 1.5 mol chloroacetylated reagent.

- Purification: Precipitation by water addition and recrystallization from ethanol. Adapting this method, bromination and formyl group introduction may require controlled electrophilic substitution conditions (e.g., Br₂ in acetic acid) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Answer: Multi-modal analytical techniques are critical:

- X-ray crystallography: Used for resolving the crystal structure of analogous compounds (e.g., 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, space group P2₁/c, Z=4), confirming bond angles and substituent positions .

- NMR spectroscopy: ¹H NMR (DMSO-d₆) can identify methoxy (δ 3.7–3.9 ppm), acetamide carbonyl (δ 2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm).

- Mass spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ for C₁₉H₁₈Br₂NO₄: calc. 482.96, observed 482.95) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer: Solubility can be predicted via Hansen solubility parameters or experimental testing in DMSO, ethanol, or aqueous buffers. For example, structurally similar acetamides show solubility >60 µg/mL in DMSO, with stability maintained at -20°C for 6 months. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of bromine and methoxy substituents in biological activity?

Answer:

- Computational modeling: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., bromine’s electron-withdrawing effect increasing electrophilicity at the formyl group).

- Comparative SAR studies: Synthesize analogs (e.g., debrominated or methoxy-free derivatives) and test in bioassays (e.g., enzyme inhibition). For instance, removing bromine from similar compounds reduced binding affinity by ~40% in kinase assays .

Q. What experimental designs are suitable for evaluating environmental fate and degradation products?

Answer: Follow protocols from environmental chemistry projects like INCHEMBIOL:

- Hydrolytic degradation: Expose the compound to pH 3–9 buffers at 50°C for 72 hours, analyze degradation products via LC-MS/MS.

- Photolysis studies: Use UV irradiation (λ=254 nm) in aqueous solutions to simulate sunlight effects, identifying quinone-like byproducts .

- Ecotoxicology: Test on Daphnia magna (48-hour LC₅₀) and algal growth inhibition, following OECD guidelines .

Q. How can data contradictions in biological activity across studies be resolved?

Answer: Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Reproducibility checks: Validate results across multiple labs using standardized protocols (e.g., MTT assay for cytotoxicity with ≥3 replicates).

- Impurity profiling: Use HPLC-UV/ELSD to quantify impurities (e.g., residual starting materials <0.1% per ICH Q3A guidelines) .

- Meta-analysis: Pool data from PubChem and crystallography databases to identify trends (e.g., correlation between logP values and membrane permeability) .

Methodological Tables

Q. Table 1: Synthetic Conditions for Acetamide Derivatives

| Parameter | Example Values | Reference |

|---|---|---|

| Reaction solvent | DMF, ethanol, acetonitrile | |

| Base | K₂CO₃, NaH, triethylamine | |

| Temperature | RT to 80°C | |

| Purification method | Recrystallization, column chromatography |

Q. Table 2: Analytical Techniques for Structural Confirmation

| Technique | Key Data Points | Reference |

|---|---|---|

| X-ray crystallography | Space group, bond lengths (Å) | |

| ¹H NMR | δ 2.1 (acetamide CH₃), δ 3.8 (OCH₃) | |

| HRMS | [M+H]⁺ exact mass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.